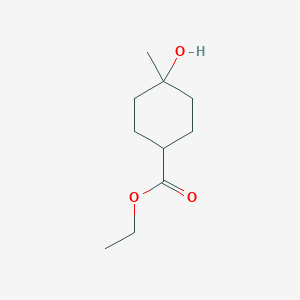

Ethyl 4-hydroxy-4-methylcyclohexanecarboxylate

Description

Ethyl 4-hydroxy-4-methylcyclohexanecarboxylate (CAS 358759-58-7) is a cyclohexane derivative featuring an ethyl ester, a hydroxyl group, and a methyl substituent at the 4-position of the cyclohexane ring. Its molecular formula is C₁₀H₁₈O₃, with a molecular weight of 186.25 g/mol . This compound is synthesized via multi-component reactions, as demonstrated in studies on acetylenic esters and bromopyruvate derivatives . The hydroxyl and ester groups contribute to its polar nature, making it soluble in organic solvents like ethanol and acetone.

Properties

IUPAC Name |

ethyl 4-hydroxy-4-methylcyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-3-13-9(11)8-4-6-10(2,12)7-5-8/h8,12H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKALPDWAEURSNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CC1)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901226290 | |

| Record name | Ethyl cis-4-hydroxy-4-methylcyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901226290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358759-59-8 | |

| Record name | Ethyl cis-4-hydroxy-4-methylcyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901226290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-hydroxy-4-methylcyclohexanecarboxylate typically involves the esterification of 4-hydroxy-4-methylcyclohexanecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-purity starting materials and stringent reaction controls are essential to achieve the desired product quality.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

Key Chemical Reactions

The compound can undergo various chemical transformations:

- Oxidation : The hydroxyl group can be oxidized to form ketones or carboxylic acids.

- Reduction : The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

- Substitution : The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Scientific Research Applications

Ethyl 4-hydroxy-4-methylcyclohexanecarboxylate has been investigated for several applications across different scientific fields:

Chemistry

- Intermediate in Organic Synthesis : It serves as a key intermediate in the synthesis of complex organic molecules, facilitating the production of various chemical compounds.

Biology

- Biological Activity Investigation : Research has explored its potential interactions with biomolecules, suggesting possible biological activities that could be harnessed for therapeutic purposes.

Medicine

- Therapeutic Potential : The compound is being studied for its potential therapeutic properties, including its role as a precursor in drug synthesis. Its structural features allow it to interact with biological targets, potentially modulating various biological processes .

Industry

- Specialty Chemicals Production : this compound is utilized in the production of specialty chemicals and materials, contributing to the development of innovative industrial applications .

A study investigated the interaction of this compound with specific enzymes. The results indicated that the compound could modulate enzyme activity, suggesting potential applications in drug design and development.

Case Study 2: Industrial Application

In an industrial setting, researchers explored the use of this compound as a precursor for synthesizing polyamide materials. The findings demonstrated enhanced properties compared to traditional materials, highlighting its utility in polymer science.

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-4-methylcyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and ester functionality allow it to participate in hydrogen bonding and other interactions, influencing its biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Differences

The compound’s closest analogs include:

Methyl 4-methylcyclohexanecarboxylate (CAS 51181-40-9): Lacks the hydroxyl group, reducing polarity. Molecular formula: C₉H₁₆O₂ (MW: 156.22 g/mol) .

Methyl 4-hydroxycyclohexanecarboxylate (CAS 6125-57-1): Replaces the ethyl ester with a methyl group. Molecular formula: C₈H₁₂O₃ (MW: 156.18 g/mol) .

Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate (CAS 487-51-4): Features a ketone and alkene group instead of hydroxyl and methyl substituents. Molecular formula: C₁₀H₁₄O₃ (MW: 182.22 g/mol) .

Physical and Chemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Functional Groups | Boiling Point (°C) | Solubility |

|---|---|---|---|---|---|

| Ethyl 4-hydroxy-4-methylcyclohexanecarboxylate | C₁₀H₁₈O₃ | 186.25 | Ethyl ester, Hydroxyl, Methyl | Not reported | Polar solvents |

| Methyl 4-methylcyclohexanecarboxylate | C₉H₁₆O₂ | 156.22 | Methyl ester, Methyl | 183 | Alcohol, ether |

| Methyl 4-hydroxycyclohexanecarboxylate | C₈H₁₂O₃ | 156.18 | Methyl ester, Hydroxyl | Not reported | Polar solvents |

| Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate | C₁₀H₁₄O₃ | 182.22 | Ethyl ester, Ketone, Alkene | Not reported | Organic solvents |

Key Observations :

- Ethyl vs. Methyl Esters : Ethyl esters (e.g., C₁₀H₁₈O₃) have higher molecular weights and boiling points than methyl analogs (e.g., C₉H₁₆O₂) due to increased alkyl chain length .

- Hydroxyl Group Impact: The hydroxyl group in this compound enhances hydrogen bonding, increasing solubility in polar solvents compared to non-hydroxylated analogs like Methyl 4-methylcyclohexanecarboxylate .

- Ketone vs. Hydroxyl : Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate’s ketone group introduces conjugation with the alkene, altering reactivity (e.g., susceptibility to nucleophilic attacks) compared to the hydroxylated compound .

Biological Activity

Ethyl 4-hydroxy-4-methylcyclohexanecarboxylate (C10H18O3) is an organic compound that has garnered attention for its potential biological activities and applications in pharmaceuticals and chemical research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclohexane ring with a hydroxyl group and an ethyl ester functional group. Its molecular structure allows it to engage in hydrogen bonding and other intermolecular interactions, which are critical for its biological activity. The compound's properties are summarized in the following table:

| Property | Details |

|---|---|

| Molecular Formula | C10H18O3 |

| SMILES | CCOC(=O)C1CCC(CC1)(C)O |

| InChIKey | JKALPDWAEURSNZ-UHFFFAOYSA-N |

| Predicted CCS (Ų) | Varies with adducts (see below) |

Predicted Collision Cross Section Data

The predicted collision cross-section (CCS) data for this compound is as follows:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 187.13288 | 142.8 |

| [M+Na]+ | 209.11482 | 152.0 |

| [M+NH4]+ | 204.15942 | 151.7 |

| [M+K]+ | 225.08876 | 145.4 |

| [M-H]- | 185.11832 | 143.1 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its hydroxyl group facilitates hydrogen bonding, which can modulate enzyme activity or receptor binding, potentially influencing metabolic pathways.

Biological Activity Studies

Research has indicated several areas where this compound may exhibit significant biological activity:

Case Study 1: Inhibition of Acetyl-CoA Carboxylase

In a study focused on ACC inhibitors, compounds structurally related to this compound were shown to effectively lower hepatic malonyl-CoA levels in vivo, which is crucial for managing obesity-related metabolic conditions . This highlights the potential role of this compound in metabolic regulation.

Case Study 2: Antimicrobial Properties

Research on structurally analogous compounds revealed significant antibacterial activity against Staphylococcus aureus, suggesting that this compound could possess similar properties and warrant further investigation into its efficacy against bacterial infections .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Ethyl 4-hydroxy-4-methylcyclohexanecarboxylate to achieve high yields and purity?

- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For example, acid-catalyzed hydrolysis of spirocyclic precursors (e.g., ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate) using HCl in dioxane/ethanol at room temperature for 48–64 hours yields the target compound. Key factors include:

- Catalyst concentration : Excess HCl (4N) ensures complete hydrolysis of the ketal intermediate.

- Solvent polarity : Ethanol/water mixtures balance solubility and reaction efficiency.

- Temperature : Prolonged room-temperature conditions minimize side reactions. Post-synthesis, purification via column chromatography (e.g., 5–60% ethyl acetate in hexane) enhances purity .

Q. What spectroscopic methods are recommended for characterizing this compound?

- Methodological Answer : A combination of techniques is critical:

- NMR spectroscopy : H and C NMR confirm regiochemistry and functional groups (e.g., hydroxyl and ester signals at δ 4.1–4.3 ppm and 170–175 ppm, respectively).

- X-ray crystallography : Resolves stereochemistry and conformational preferences, as seen in cyclohexene derivatives where puckering parameters (Q, θ, φ) distinguish envelope, half-chair, or screw-boat conformations .

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

Q. What are common synthetic intermediates for this compound?

- Methodological Answer : Key intermediates include:

- Spirocyclic ketals : Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate, hydrolyzed under acidic conditions to yield the cyclohexane backbone.

- Chalcone derivatives : Michael adducts (e.g., ethyl acetoacetate + enones) form cyclohexenone intermediates, which are hydrogenated to the target compound.

- Trifluoromethyl analogs : 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid derivatives serve as fluorinated building blocks for structure-activity studies .

Advanced Research Questions

Q. How can discrepancies in biological activity data between in vitro and in vivo studies be addressed?

- Methodological Answer : Contradictions often arise from bioavailability or metabolic differences. Strategies include:

- Pharmacokinetic profiling : Measure plasma stability and tissue distribution using LC-MS/MS.

- Metabolite identification : Incubate the compound with liver microsomes to identify active/inactive metabolites.

- Receptor binding assays : Compare in vitro affinity (e.g., glutamate receptor modulation) with behavioral outcomes in animal models, as seen in trans-4-aminocyclohexane derivatives .

Q. What strategies are effective in resolving stereochemical ambiguities in derivatives of this compound?

- Methodological Answer :

- Chiral chromatography : Use amylose- or cellulose-based columns to separate enantiomers.

- Crystallographic analysis : X-ray structures reveal absolute configurations, as demonstrated in cyclohexene derivatives where dihedral angles between aryl rings (e.g., 76.4–89.9°) dictate spatial arrangements .

- Computational modeling : Density Functional Theory (DFT) predicts stable conformers and optical rotation values for comparison with experimental data.

Q. How does the compound’s conformational flexibility affect its reactivity and biological interactions?

- Methodological Answer : Conformational analysis is critical:

- Cyclohexane puckering : Half-chair or envelope conformations influence hydrogen-bonding capacity (e.g., hydroxyl group orientation).

- Molecular dynamics (MD) simulations : Track conformational changes in aqueous vs. lipid environments to predict membrane permeability.

- Structure-activity relationships (SAR) : Compare bioactivity of rigid analogs (e.g., locked chair conformers) to assess flexibility-dependent interactions, as observed in neurotransmitter-modulating derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.